1,2-difluoro-3-[(E)-2-nitrovinyl]benzene
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Overview
Description
1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene is an organic compound with the molecular formula C8H5F2NO2 It is characterized by the presence of two fluorine atoms and a nitrovinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene can be synthesized through a multi-step process involving the introduction of fluorine atoms and a nitrovinyl group to a benzene ring. One common method involves the nitration of 1,2-difluorobenzene followed by a Wittig reaction to introduce the nitrovinyl group. The reaction conditions typically involve the use of strong acids for nitration and phosphonium ylides for the Wittig reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-difluoro-3-[(E)-2-nitrovinyl]benzene involves its interaction with molecular targets through its functional groups. The nitrovinyl group can participate in electron transfer reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
2,4-Difluoronitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
1,2-Difluoro-3-[(E)-2-nitrovinyl]benzene is unique due to the presence of both fluorine atoms and a nitrovinyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,2-difluoro-3-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMSYNVLDZLA-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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